molecular formula C25H28N4O3 B360320 N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900880-12-8

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B360320
CAS No.: 900880-12-8
M. Wt: 432.5g/mol
InChI Key: XGVWOZPJEYYGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are primarily inhibitory, reducing the activity of these enzymes and proteins, which in turn modulates inflammatory responses and other cellular processes .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it inhibits the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Furthermore, it interacts with DNA-binding proteins, altering gene expression patterns and leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it effectively reduces inflammation and modulates immune responses without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and DNA-binding proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name

N-butyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-4-14-27(19-11-6-5-7-12-19)25(31)21-18-20-23(28(21)16-10-17-32-2)26-22-13-8-9-15-29(22)24(20)30/h5-9,11-13,15,18H,3-4,10,14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWOZPJEYYGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.